REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][CH:4]=[C:5]([NH:17][C:18](=[O:25])[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:6]=1[C:7]([O:9]CC1C=CC=CC=1)=[O:8]>CC(N(C)C)=O.[Pd]>[CH3:1][C:2]1[NH:3][CH:4]=[C:5]([NH:17][C:18](=[O:25])[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:6]=1[C:7]([OH:9])=[O:8]
|
Name
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compound
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Quantity
|
25.8 g
|
Type
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reactant
|
Smiles
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CC=1NC=C(C1C(=O)OCC1=CC=CC=C1)NC(C1=CC=CC=C1)=O
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Name
|
|
Quantity
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150 mL
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Type
|
solvent
|
Smiles
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CC(=O)N(C)C
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Name
|
|
Quantity
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5 g
|
Type
|
catalyst
|
Smiles
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[Pd]
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Type
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CUSTOM
|
Details
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After treatment with activated carbon, the solution is stirred into ice-water
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
containing carbon (5% Pd on activated carbon), hydrogenation
|
Type
|
CUSTOM
|
Details
|
the absorption of hydrogen
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Type
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FILTRATION
|
Details
|
The catalyst is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated to a residue in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue is then dissolved in 300 ml of methanol
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is filtered off
|
Type
|
CUSTOM
|
Details
|
dried until the weight
|
Reaction Time |
70 min |
Name
|
|
Type
|
|
Smiles
|
CC=1NC=C(C1C(=O)O)NC(C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |